Dodecafluoropentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medical Imaging

- Liquid perfluorocarbons (PFCs), including perfluoropentane, are being investigated as blood substitutes due to their ability to dissolve oxygen and carbon dioxide [].

- Perfluoropentane is also being studied as a contrast agent for ultrasound imaging. Because it is highly echogenic (reflects sound well), it can be used to enhance the contrast between tissues [].

Material Science

- Perfluoropentane is a good solvent for nonpolar substances and can be used to dissolve polymers, fats, and oils. This makes it useful in various material science applications, such as studying the properties of these materials [].

- Due to its chemical inertness, perfluoropentane can be used as a heat transfer fluid in some research applications [].

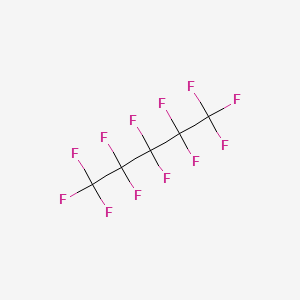

Dodecafluoropentane, also known as perfluoropentane or perflenapent, is a fluorinated hydrocarbon with the chemical formula . This compound belongs to the class of organofluorides, characterized by carbon-fluorine bonds. It is a colorless, odorless liquid at room temperature and has a boiling point slightly above room temperature. Dodecafluoropentane is notable for its high solubility for oxygen and other gases, making it a significant candidate for various biomedical applications, particularly in oxygen delivery systems and as an ultrasound contrast agent .

- Toxicity: PFP exhibits low acute toxicity; however, inhalation exposure at high concentrations can cause respiratory irritation. Long-term health effects are still under investigation.

- Flammability: PFP is nonflammable.

- Reactivity: PFP is chemically inert under most conditions. However, at high temperatures or under UV radiation, it can decompose to generate potentially harmful byproducts.

Research has demonstrated that dodecafluoropentane emulsions possess cardioprotective properties. In studies involving murine models of myocardial infarction, dodecafluoropentane emulsion has shown the ability to limit ischemic injury and improve cardiac function through mechanisms involving ATP-sensitive potassium channels . Additionally, it has been investigated for its potential in treating acute respiratory distress syndrome by improving oxygen saturation levels .

Dodecafluoropentane can be synthesized through several methods:

- Fluorination of Pentane: The most common method involves the direct fluorination of pentane using elemental fluorine under controlled conditions to minimize overreaction.

- Electrochemical Fluorination: This method employs electrochemical cells to introduce fluorine into hydrocarbons selectively.

- Photo

Dodecafluoropentane's smaller molecular size allows it to penetrate vascular occlusions more effectively than larger perfluorocarbons, enhancing its role as an oxygen carrier during medical emergencies .

Studies have explored the interactions of dodecafluoropentane with various biological systems. Notably, it has been examined for its effects on cardiac tissues and its role in enhancing oxygen delivery during ischemic events. The compound's interactions with mitochondrial potassium channels have been highlighted as crucial for its cardioprotective effects . Furthermore, research indicates that dodecafluoropentane may modulate inflammatory responses in lung injury models, suggesting broader therapeutic potential beyond cardiac applications .

Direct Fluorination Methodologies

Direct fluorination represents the most fundamental approach for synthesizing perfluorinated compounds, including dodecafluoropentane. This methodology involves the direct replacement of hydrogen atoms in pentane with fluorine atoms using elemental fluorine gas [3] [4].

Mechanism and Process Parameters

The direct fluorination process operates through a free radical mechanism initiated by the reaction between pentane and elemental fluorine. The overall reaction proceeds according to the equation: C₅H₁₂ + 12F₂ → C₅F₁₂ + 12HF [5]. The reaction is highly exothermic, releasing approximately 431 kilojoules per mole of hydrogen replaced, necessitating careful temperature control to prevent carbon-carbon bond cleavage [6] [5].

The process typically employs the Lagow-Margrave fluorination technique, where pentane is condensed at low temperature into a tube packed with copper turnings [7] [6]. Fluorine gas, initially highly diluted in helium or nitrogen, is passed through the system. The fluorine concentration and reaction temperature are gradually increased over several days to achieve complete perfluorination [7] [5].

Operating Conditions:

- Initial fluorine concentration: 1-5% in inert gas

- Temperature range: -78°C to 150°C (gradual increase)

- Pressure: Atmospheric to slightly elevated

- Reaction time: 3-7 days for complete conversion [3] [5]

Industrial Implementation

Industrial-scale direct fluorination utilizes specialized reactor designs including fixed-bed reactors, fluidized-bed systems, and continuous flow reactors [2] [3]. The PERFECT method (a liquid-phase direct fluorination technique) has emerged as particularly suitable for industrial applications, employing inverse addition of substrate into fluorine-saturated inert fluorocarbon solvents [8] [6].

Key advantages of direct fluorination include:

- High selectivity for complete fluorination

- Minimal formation of partially fluorinated byproducts

- Scalable to industrial volumes

- Excellent control over reaction parameters [3] [8]

Typical Industrial Yields: 60-85% based on starting pentane, with product purities ranging from 95-99% [3] [5].

Grignard Reagent-Mediated Synthesis

The utilization of perfluoroalkyl Grignard reagents presents an alternative synthetic pathway, particularly valuable for preparing specific perfluoroalkyl derivatives and intermediates that can be converted to dodecafluoropentane [9] [10] [11].

Perfluoroalkyl Grignard Reagent Formation

Perfluoroalkyl Grignard reagents are typically prepared through halogen-metal exchange reactions between perfluoroalkyl halides and magnesium metal [12] [13]. The reaction is conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions:

RfI + Mg → RfMgI (where Rf represents perfluoroalkyl groups) [11] [14]

The formation of these organometallic intermediates requires specialized conditions due to the electron-withdrawing nature of perfluoroalkyl groups [15] [16]. The strongly electronegative fluorine atoms significantly reduce the nucleophilicity of the carbon-magnesium bond, affecting reactivity patterns compared to conventional Grignard reagents [11] [14].

Synthetic Applications and Limitations

Perfluoroalkyl Grignard reagents demonstrate unique reactivity profiles, reacting preferentially with electrophilic substrates to form carbon-carbon bonds [17] [18]. These reagents have been successfully employed in synthesizing perfluoroalkyl-substituted phosphorus compounds, sulfur compounds, and various perfluorinated derivatives [11] [14].

Reaction Conditions:

- Solvent: Anhydrous THF or diethyl ether

- Temperature: -78°C to ambient temperature

- Atmosphere: Strictly anhydrous, inert conditions

- Reaction time: 1-24 hours depending on substrate [11] [13]

Limitations:

- Lower yields compared to direct fluorination methods

- Complex purification requirements

- Limited scalability for industrial production

- Requirement for specialized handling of air-sensitive reagents [15] [16]

Typical Yields: 70-95% for specific transformations, with product purities of 98-99.5% [11] [14].

Purification Techniques and Quality Control

Primary Purification Methods

The purification of dodecafluoropentane from crude reaction mixtures employs multiple complementary techniques designed to remove hydrogen-containing impurities, partially fluorinated compounds, and other contaminants [19] [20].

Fractional Distillation

Fractional distillation serves as the primary purification method, exploiting the distinct boiling points of perfluorinated compounds versus their partially fluorinated analogs [20] [21]. Dodecafluoropentane (boiling point: 29°C) can be effectively separated from higher-boiling impurities using carefully designed distillation columns [1] [20].

Operating Parameters:

- Pressure: Reduced pressure (250-500 Pa) for enhanced separation

- Temperature: 25-35°C at column head

- Reflux ratio: 10:1 to 20:1 for high purity

- Column efficiency: Minimum 20 theoretical plates [20] [21]

The process typically achieves purities of 98-99.5%, with effective removal of hydrogen-containing compounds and higher molecular weight perfluorocarbons [19] [20].

Molecular Distillation

For ultra-high purity applications, molecular distillation provides superior separation efficiency [22] [20]. This technique operates under high vacuum conditions (0.1-1 Pa) with short residence times, minimizing thermal decomposition while achieving excellent purification [20].

Process Advantages:

- Minimal thermal stress on heat-sensitive compounds

- Efficient removal of high-boiling residues

- Achievement of purities exceeding 99.8%

- Reduced formation of decomposition products [20]

Chemical Purification Methods

Acid-Base Washing

Sequential washing with acids and bases effectively removes ionic impurities and polar contaminants [19] [23]. The perfluorocarbon is repeatedly contacted with:

- 2N sulfuric acid or hydrochloric acid

- 1N sodium bicarbonate solution

- Distilled water for final cleaning [19] [23]

This treatment removes acidic and basic impurities while maintaining the chemical integrity of the perfluorinated structure [19].

Metal Fluoride Treatment

Treatment with metal fluorides (such as chromium oxide or dispersed copper) serves as an oxygen scavenging step, removing dissolved oxygen that can cause optical absorption in sensitive applications [20]. This treatment is particularly important for applications requiring optical transparency [20].

Advanced Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the primary analytical method for purity assessment and impurity identification [24] [25] [26]. The technique provides:

- Detection limits: 1-10 parts per billion

- Comprehensive identification of trace impurities

- Quantitative analysis of isomeric compositions

- Analysis time: 20-45 minutes per sample [24] [25]

Column Selection: Non-polar columns (5% diphenyl, 95% dimethyl polysiloxane) or mid-polar columns (6% cyanopropylphenyl, 94% dimethylpolysiloxane) provide optimal separation of perfluorinated compounds [25] [26].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)

¹⁹F-NMR spectroscopy offers unique advantages for perfluorinated compound analysis [27] [28]:

- Direct quantification without reference standards

- Structural confirmation through chemical shift analysis

- Detection limits: 0.1-1 parts per million

- Analysis time: 10-30 minutes [27] [28]

The method exploits the direct relationship between peak area and fluorine nucleus count, enabling precise purity determination [27] [29].

High-Resolution Mass Spectrometry (HRMS)

HRMS provides exact mass determination and molecular composition analysis [24] [30]:

- Detection limits: 0.1-5 parts per billion

- Exact mass accuracy: <2 parts per million

- Comprehensive identification of unknown impurities

- Analysis time: 15-40 minutes [24] [30]

Quality Control Standards

Industrial quality control protocols typically specify:

- Minimum purity: 99.0% for standard grade, 99.5% for high-purity grade

- Water content: <10 parts per million

- Hydrogen-containing impurities: <500 parts per million

- Boiling point range: 28.5-29.5°C at standard conditions [1] [31]

Validation Requirements:

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

ATC Code

V - Various

V08 - Contrast media

V08D - Ultrasound contrast media

V08DA - Ultrasound contrast media

V08DA03 - Perflenapent

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Dates

2: Moon-Massat PF, Abutarboush R, Pappas G, Haque A, Aligbe C, Arnaud F, Auker C, McCarron R, Scultetus A. Effects of perfluorocarbon dodecafluoropentane (NVX-108) on cerebral microvasculature in the healthy rat. Curr Drug Discov Technol. 2014;11(3):220-6. PubMed PMID: 25007887.